molecular formula C18H17N3O3 B4983398 1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone

1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone

Cat. No. B4983398
M. Wt: 323.3 g/mol
InChI Key: PSRQMFQDOIUUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential use in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. It has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the use of 1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone in scientific research. One potential direction is the development of novel drug formulations that can improve its bioavailability and reduce its potential toxicity. Another potential direction is the use of this compound as a fluorescent probe for the detection of certain biomolecules. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion
In conclusion, 1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone is a unique chemical compound that has been extensively studied for its potential use in scientific research applications. It has potent anti-inflammatory and antioxidant properties and has been shown to have various biochemical and physiological effects. While there are limitations to its use, there are several future directions for the use of this compound in scientific research.

Synthesis Methods

The synthesis of 1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone involves the reaction of 2-phenylethylamine with 2-methyl-3-nitro-1,4-quinone in the presence of a suitable catalyst. The product is then purified using column chromatography to obtain the pure compound. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone has been extensively studied for its potential use in scientific research applications. It has been shown to have potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and neurodegenerative diseases. It has also been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.

properties

IUPAC Name

1-methyl-3-nitro-4-(2-phenylethylamino)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-20-15-10-6-5-9-14(15)16(17(18(20)22)21(23)24)19-12-11-13-7-3-2-4-8-13/h2-10,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRQMFQDOIUUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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